cis-1,4-Dichloro-2,3-epoxybutane

Overview

Description

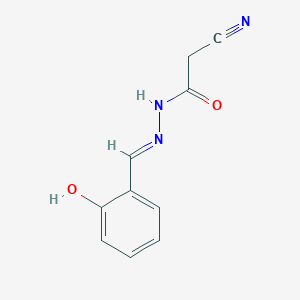

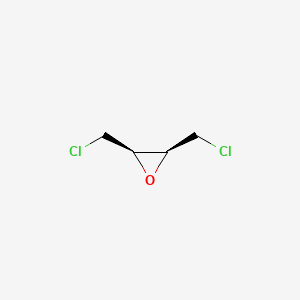

“Cis-1,4-Dichloro-2,3-epoxybutane” is a halogenated epoxide . Epoxides are highly reactive and polymerize in the presence of catalysts or when heated . This compound reacts with acids, bases, and oxidizing and reducing agents .

Molecular Structure Analysis

The molecular formula of “this compound” is C4H6Cl2O . The average mass is 140.996 Da and the monoisotopic mass is 139.979568 Da .Chemical Reactions Analysis

“this compound” is highly reactive. It polymerizes in the presence of catalysts or when heated . These polymerization reactions can be violent . The compound reacts with acids, bases, and oxidizing and reducing agents . It also reacts, possibly violently, with water in the presence of acid .Physical and Chemical Properties Analysis

“this compound” is a clear colorless liquid . The refractive index is 1.383 (lit.) . The boiling point is 60-61 °C (lit.) , and the melting point is -84 to -83 °C (lit.) . The density is 0.826 g/mL at 25 °C (lit.) .Scientific Research Applications

Affinity Labeling Reagents

Research by Schloss and Hartman (1980) explored the synthesis of cis- and trans-2,3-epoxybutane-1,4-diol 1,4-bisphosphate, which are analogs of sugar bisphosphates. These compounds, including cis-2,3-epoxybutane, serve as affinity labeling reagents for enzymes binding phosphorylated substrates. They are significantly less electrophilic than related reagents, suggesting a potential for specific enzyme targeting in biochemical research (Schloss & Hartman, 1980).

Stereochemical Studies

Wilson and Lucas (1936) conducted studies to synthesize cis- and trans-2-butene in pure states, including the conversion of cis-2-butene through chlorohydrin to cis-2,3-epoxybutane. This work contributed to understanding the stereochemical relationships of these compounds, vital for organic chemistry and molecular design (Wilson & Lucas, 1936).

Development of New Polyethers

Vandenberg (1976) explored the polymerization of cis and trans isomers of 1,4-dichloro-2,3-epoxybutane, leading to a new class of polyethers. These polyethers possess unique properties like high melting points, stability to heat and light, flame resistance, and good electrical properties, making them suitable for applications in plastics, fibers, films, and coatings (Vandenberg, 1976).

Microwave Spectroscopy Studies

The microwave spectrum of cis 2,3‐epoxybutane was investigated by Sage (1961), providing insights into its internal rotation and molecular structure. This research is fundamental for understanding molecular dynamics and properties (Sage, 1961).

Copolymerization with Carbon Dioxide

Inoue, Matsumoto, and Yoshida (1980) studied the copolymerization of carbon dioxide with cis-2,3-epoxybutane, finding that it reacts more reactively than its trans isomer. This research contributes to the development of sustainable polymer materials and understanding the reactivity of epoxides (Inoue, Matsumoto, & Yoshida, 1980).

Safety and Hazards

“Cis-1,4-Dichloro-2,3-epoxybutane” is flammable and poses a danger if inhaled . It may cause respiratory irritation . It is also harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is classified as carcinogenic and may cause damage to the respiratory system .

Mechanism of Action

Target of Action

The primary target of cis-1,4-Dichloro-2,3-epoxybutane is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.

Mode of Action

This compound is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . This compound reacts with acids, bases, and oxidizing and reducing agents .

Biochemical Pathways

This compound affects the biochemical pathways involved in the hydration process. A common reaction is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to water and should be kept away from moisture and oxidizing agents . Its reactivity and potential for polymerization also suggest that it may be sensitive to heat and certain catalysts .

Biochemical Analysis

Biochemical Properties

cis-1,4-Dichloro-2,3-epoxybutane is known to react with acids, bases, and oxidizing and reducing agents

Cellular Effects

It is known to be dangerous when heated to decomposition or on contact with acids or acid fumes because they evolve highly toxic chloride fumes .

Molecular Mechanism

It is known to be highly reactive and can polymerize in the presence of catalysts or when heated .

Properties

IUPAC Name |

(2S,3R)-2,3-bis(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYFNXNYLAECV-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53211-09-9 | |

| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53211-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201276868 | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cis-1,4-dichloro-2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50703-46-3, 53211-09-9 | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50703-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,3-epoxybutane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050703463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORO-2,3-EPOXYBUTANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5547069I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.